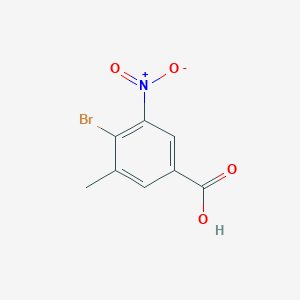

4-Bromo-3-methyl-5-nitrobenzoic acid

Description

Significance of Aromatic Carboxylic Acids in Contemporary Chemical Sciences

Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. These compounds are of significant importance in various industrial and biological processes. numberanalytics.com Their derivatives are foundational in the production of a wide array of products, including pharmaceuticals, polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) plastics, and food preservatives. numberanalytics.comnumberanalytics.com The versatility of aromatic carboxylic acids stems from their ability to undergo a range of chemical reactions, making them pivotal in organic synthesis. numberanalytics.com They serve as precursors for creating more complex molecules, such as esters, amides, and anhydrides, which have applications in the fragrance, pharmaceutical, and materials industries. numberanalytics.com

Research Landscape of Substituted Benzoic Acids

The field of substituted benzoic acids is an active area of research, focusing on how different functional groups attached to the benzene (B151609) ring influence the molecule's physical and chemical properties. researchgate.netnih.gov The type and position of substituents affect properties such as acidity, solubility, and crystal structure. nih.govresearchgate.net For instance, electron-withdrawing groups, like a nitro group, can increase the acidity of the benzoic acid, while electron-donating groups can decrease it. researchgate.netquora.com Research in this area often involves a combination of experimental techniques, such as FTIR and NMR spectroscopy, and computational methods to understand phenomena like self-association in different solvents. ucl.ac.ukacs.org These studies are crucial for controlling crystallization processes and designing molecules with specific properties for various applications. acs.org

Positioning of 4-Bromo-3-methyl-5-nitrobenzoic Acid within Benzoic Acid Derivative Research

This compound is a polysubstituted benzoic acid derivative that incorporates a combination of different types of functional groups: a halogen (bromo), an alkyl group (methyl), and a nitro group. The presence of both electron-withdrawing (bromo and nitro) and electron-donating (methyl) groups on the same aromatic ring makes it a compound of interest for studying substituent effects on molecular properties and reactivity. The specific arrangement of these groups influences the electronic environment of the aromatic ring and the carboxylic acid functional group. This particular substitution pattern provides a unique platform for investigating the interplay of steric and electronic effects that govern the chemical behavior of benzoic acid derivatives.

Overview of Advanced Research Trajectories for Halogenated Nitrobenzoic Acid Derivatives

Halogenated nitrobenzoic acids are a significant subclass of substituted benzoic acids. fishersci.com These compounds are often explored as versatile intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the halogen provides a reactive site for cross-coupling reactions, while the nitro group can be readily converted into other functional groups, such as amines. Research in this area focuses on developing new synthetic methodologies and exploring the potential applications of these compounds as building blocks in medicinal and materials science. For example, nitrobenzoic acids have been studied for their role as promoters in the synthesis of other organic compounds like 1,5-benzodiazepine derivatives. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| CAS Number | 80075-81-6 |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNYRBQJISZOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies

Strategies for the Preparation of 4-Bromo-3-methyl-5-nitrobenzoic Acid

The preparation of this compound can be approached through two main retrosynthetic pathways: the nitration of a pre-functionalized bromo-methyl-benzoic acid or the bromination of a methyl-nitro-benzoic acid derivative. The choice of strategy is often dictated by the availability of starting materials and the desire to control the regioselectivity of the reactions.

Electrophilic Aromatic Nitration Approaches

A common and effective method for the synthesis of this compound involves the electrophilic aromatic nitration of 4-bromo-3-methylbenzoic acid. This reaction introduces a nitro group onto the aromatic ring.

The most widely employed nitrating agent for aromatic compounds is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). quora.comquora.comtruman.edumasterorganicchemistry.com In this "mixed acid" system, sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The nitronium ion is the active electrophile that attacks the electron-rich aromatic ring.

The reaction is typically carried out by adding the mixed acid to the substrate, in this case, 4-bromo-3-methylbenzoic acid, at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction and to minimize the formation of byproducts. truman.edu

Table 1: Typical Reaction Conditions for Nitration with Mixed Acid

| Parameter | Condition |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ |

| Substrate | 4-Bromo-3-methylbenzoic acid |

| Temperature | 0°C to room temperature |

| Solvent | Sulfuric acid often serves as the solvent |

The directing effects of the substituents already present on the benzene (B151609) ring are paramount in controlling the regioselectivity of the nitration reaction. In the case of 4-bromo-3-methylbenzoic acid, there are three substituents to consider:

-COOH (Carboxylic acid group): This is a meta-directing and deactivating group. It withdraws electron density from the aromatic ring, making it less reactive towards electrophilic attack, and directs incoming electrophiles to the positions meta to it.

-Br (Bromo group): This is an ortho, para-directing and deactivating group. While it deactivates the ring through its inductive effect, its lone pairs of electrons can participate in resonance, directing incoming electrophiles to the ortho and para positions.

-CH₃ (Methyl group): This is an ortho, para-directing and activating group. It donates electron density to the ring, making it more reactive towards electrophilic attack.

When multiple substituents are present, their directing effects can either reinforce or oppose each other. In 4-bromo-3-methylbenzoic acid, the methyl and bromo groups are ortho, para-directors, while the carboxylic acid is a meta-director. The position of nitration will be determined by the interplay of these directing effects and steric hindrance. The activating methyl group and the moderately deactivating but ortho, para-directing bromo group will have a significant influence on the position of the incoming nitro group. The most activated position that is sterically accessible will be favored. For 4-bromo-3-methylbenzoic acid, the position C5 is meta to the carboxylic acid group and ortho to the methyl group, and also para to the bromo group, making it the most likely site for nitration.

While mixed acid is the most common nitrating agent, other reagents can also be used, sometimes offering milder reaction conditions or different selectivity. These alternatives can be particularly useful when dealing with sensitive substrates. nih.govquora.com

Some alternative nitrating agents include:

Dinitrogen pentoxide (N₂O₅): This is a powerful nitrating agent that can be used in organic solvents. nih.gov

Nitronium salts, such as NO₂BF₄: These are pre-formed nitronium ions that can be used for nitration under non-acidic conditions.

Nitric acid in acetic anhydride: This mixture generates acetyl nitrate, which is another effective nitrating agent.

The choice of the nitrating agent and reaction conditions can influence the yield and purity of the desired product. nih.gov

Bromination Strategies

An alternative synthetic route to this compound is the bromination of 3-methyl-5-nitrobenzoic acid. This approach requires the synthesis of the dinitro-methyl-benzoic acid precursor first.

Direct bromination of aromatic compounds is a classic example of electrophilic aromatic substitution. The reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). quora.com The Lewis acid polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the aromatic ring.

For the bromination of 3-methyl-5-nitrobenzoic acid, the directing effects of the existing substituents must be considered. The methyl group is ortho, para-directing, while the nitro and carboxylic acid groups are both meta-directing. In this case, the directing effects of all three groups would direct the incoming bromine atom to the C4 position, which is ortho to the methyl group and meta to both the nitro and carboxylic acid groups.

Table 2: Reagents for Direct Aromatic Bromination

| Reagent | Catalyst |

| Br₂ | FeBr₃ |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) |

Decarboxylative Bromination Pathways

Decarboxylative bromination, a transformation that replaces a carboxylic acid group with a bromine atom, represents a potential, though challenging, route for synthesizing aryl bromides. This type of reaction, historically known as the Hunsdiecker reaction, has been modernized to avoid the traditional use of silver salts. nih.govresearchgate.net

Modern methods have emerged that are transition-metal-free, enhancing the reaction's practicality and economic viability. nih.govrsc.org However, these reactions are most effective for electron-rich aromatic and heteroaromatic acids. nih.gov Aromatic systems containing strongly electron-withdrawing groups, such as the nitro group present in the precursors to this compound, are generally poor substrates for this transformation. researchgate.net The deactivating nature of the nitro group impedes the electrophilic substitution mechanism that is often operative in these reactions.

A hypothetical decarboxylative bromination pathway to this compound would likely involve a precursor such as 3-methyl-5-nitroisophthalic acid. In this scenario, selective mono-decarboxylation and bromination at one of the two carboxyl positions would be required to yield the target molecule. This selectivity would be difficult to achieve and would likely require specialized reagents and conditions that can overcome the electronic deactivation of the aromatic ring.

Table 1: Hypothetical Decarboxylative Bromination

| Precursor | Reagent | Potential Product | Challenges |

|---|

Introduction and Modification of the Methyl Moiety

Alkylation Approaches in Aromatic Synthesis

The primary method for introducing a methyl group onto an aromatic ring is the Friedel-Crafts alkylation. This reaction involves treating the aromatic compound with a methyl halide (e.g., methyl chloride or methyl bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). quora.com

For the synthesis of a complex molecule like this compound, the Friedel-Crafts alkylation would typically be performed early in the sequence. The presence of strongly deactivating substituents, such as nitro (-NO₂) and carboxylic acid (-COOH) groups, severely inhibits or entirely prevents the electrophilic aromatic substitution mechanism of the Friedel-Crafts reaction. quora.com Therefore, a plausible strategy involves alkylating a simpler benzene or bromobenzene precursor before introducing the deactivating nitro and carboxyl functionalities.

Selective Oxidation of Methyl Precursors to Carboxylic Acid Functionality

A common and effective strategy for creating an aromatic carboxylic acid is the oxidation of a benzylic methyl group. organic-chemistry.org In the context of synthesizing this compound, the final step could involve the oxidation of a 4-bromo-3-methyl-5-nitrotoluene precursor.

This transformation can be accomplished using a variety of strong oxidizing agents. organic-chemistry.org The choice of reagent depends on the stability of the other functional groups on the ring.

Potassium Permanganate (B83412) (KMnO₄): A powerful and common oxidant that reliably converts benzylic methyl groups to carboxylic acids. The reaction is typically performed in an aqueous solution under neutral, acidic, or basic conditions, followed by an acidic workup.

Chromic Acid (H₂CrO₄): Generated in situ from sodium dichromate and sulfuric acid, this is another classic reagent for this oxidation.

Catalytic Oxidation: Modern methods may employ molecular oxygen or hydrogen peroxide in the presence of a metal catalyst (e.g., cobalt or manganese salts), offering a greener alternative. organic-chemistry.org A process using hydrogen peroxide and aqueous hydrogen bromide has also been described for converting methyl groups to carboxylic acids on deactivated aromatic rings. google.com

The electron-withdrawing nature of the bromo and nitro substituents can make the methyl group more resistant to oxidation, often requiring elevated temperatures or longer reaction times.

Multi-Step Synthetic Sequences and Precursor Compounds

The assembly of this compound is most effectively achieved through multi-step sequences that carefully control the introduction of each functional group according to its directing effects in electrophilic aromatic substitution.

Synthetic Routes Originating from Toluic Acid Derivatives

A highly logical and efficient pathway begins with a toluic acid isomer, which already contains the required methyl and carboxyl groups. A synthesis starting from m-toluic acid is particularly plausible due to the directing effects of the substituents.

Nitration of m-Toluic Acid: The first step is the nitration of 3-methylbenzoic acid (m-toluic acid). In this reaction, the methyl group is an ortho,para-director, while the carboxylic acid is a meta-director. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position. This alignment of directing effects leads to the regioselective formation of 3-methyl-5-nitrobenzoic acid in good yield.

Bromination of 3-methyl-5-nitrobenzoic acid: The subsequent step is the bromination of the nitrated intermediate. The existing substituents collectively direct the incoming bromine. The methyl group directs ortho and para (to C2, C4, and C6). The meta-directing carboxyl and nitro groups both direct to C4 and C6. The C4 position is strongly activated by all three groups, leading to the selective synthesis of the final product, this compound.

Table 2: Synthetic Route from m-Toluic Acid

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | m-Toluic acid | Conc. HNO₃, Conc. H₂SO₄ | 3-methyl-5-nitrobenzoic acid |

Synthetic Pathways via Anisole Derivatives

Anisole (methoxybenzene) and its derivatives are versatile precursors in organic synthesis because the methoxy group is a strong ortho,para-director that can facilitate specific substitution patterns. A synthetic route to this compound can be envisioned that utilizes an anisole derivative to establish the core substitution pattern.

A key intermediate in such a pathway is 4-bromo-3-nitroanisole, which can be synthesized through methods such as the direct bromination of 3-nitroanisole. chemicalbook.com From this intermediate, a sequence of reactions would be required to introduce the remaining methyl and carboxylic acid functionalities.

A potential, albeit challenging, sequence starting from 4-bromo-3-nitroanisole could involve:

Introduction of a Methyl Group: This is a non-trivial step on a deactivated ring. Advanced techniques such as directed ortho-metalation followed by quenching with a methyl electrophile, or a multi-step process involving formylation and subsequent reduction, might be employed.

Conversion of Methoxy to Carboxylic Acid: This transformation is also complex. It would likely require the cleavage of the methyl ether (e.g., with HBr or BBr₃) to yield the corresponding phenol, followed by a series of steps to convert the phenolic hydroxyl group into a carboxylic acid.

Given the complexity and low efficiency of converting a methoxy group to a carboxylic acid in this context, pathways starting from anisole derivatives are generally less direct than those originating from toluic acid for this specific target molecule.

Utilization of Pre-substituted Benzoic Acid Scaffolds

The synthesis of this compound can be efficiently achieved by employing benzoic acid derivatives that already possess some of the required substituents. This strategy leverages the directing effects of existing functional groups to control the regiochemistry of subsequent bromination and nitration steps. A common approach begins with a commercially available or readily synthesized substituted benzoic acid, thereby reducing the number of synthetic steps.

One logical synthetic pathway starts from 4-bromotoluene, which can be oxidized to form 4-bromo-3-methylbenzoic acid. quora.com Alternatively, one could start from 3-methylbenzoic acid. The synthesis proceeds through electrophilic aromatic substitution reactions, where the activating and directing effects of the methyl (-CH3) and carboxyl (-COOH) groups, and later the bromo (-Br) group, are critical.

A plausible synthetic sequence is as follows:

Oxidation of a Toluene (B28343) Derivative : A precursor such as 4-bromo-3-methyltoluene can be oxidized to form the corresponding benzoic acid. quora.com Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid are traditionally used for this transformation of an alkyl side-chain into a carboxylic acid. quora.comquora.com

Nitration of the Benzoic Acid Scaffold : The final step is the nitration of the pre-substituted scaffold, 4-bromo-3-methylbenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). quora.com The existing substituents on the aromatic ring direct the incoming nitro (-NO2) group. The carboxylic acid is a meta-director, while the methyl and bromo groups are ortho-, para-directors. In the 4-bromo-3-methylbenzoic acid scaffold, the position C5 is ortho to the bromine and meta to the carboxyl group, making it the most likely site for nitration.

This retrosynthetic analysis highlights that the target molecule is most effectively made from an already substituted 4-bromobenzoic acid derivative. quora.comquora.com

Table 1: Synthetic Route via Pre-substituted Scaffold

| Step | Starting Material | Reagents | Product | Key Principle |

|---|---|---|---|---|

| 1 | 4-Bromo-3-methyltoluene | KMnO₄ or H₂CrO₄ | 4-Bromo-3-methylbenzoic acid | Oxidation of alkylbenzene side-chain quora.com |

Application of Green Chemistry Principles in the Synthesis of Halogenated Nitroaromatics

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of halogenated nitroaromatics, which often involves harsh reagents and produces significant waste, is a prime candidate for the application of these principles.

Key green chemistry principles applicable to this synthesis include:

Prevention : It is preferable to prevent waste formation than to treat it after the fact. acs.org This involves designing synthetic routes with high yields and minimal byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and rearrangements have high atom economy, whereas substitutions and eliminations are less efficient.

Less Hazardous Chemical Syntheses : Methodologies should be designed to use and generate substances with little to no toxicity. sigmaaldrich.com For nitration, this could involve exploring alternatives to the highly corrosive and hazardous nitric/sulfuric acid mixture. For halogenation, developing methods that avoid the use of elemental bromine is a key goal. uni-lj.si

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made innocuous. yale.edu Research into solvent-free reactions or the use of greener solvents like water, supercritical CO2, or ionic liquids is relevant. opcw.org

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.com Catalytic methods often allow for milder reaction conditions compared to stoichiometric processes.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. yale.edu This reduces waste and often increases reaction selectivity.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org

Applying these principles could involve using catalytic systems for nitration and halogenation, employing safer oxidizing agents like aqueous hydrogen peroxide (H2O2), and performing reactions in environmentally benign solvents. uni-lj.si

Catalytic Approaches in the Synthesis of Substituted Benzoic Acids

Catalysis is a cornerstone of modern organic synthesis and a key principle of green chemistry, offering pathways to substituted benzoic acids that are more efficient and selective than traditional stoichiometric methods. yale.edu These approaches are crucial for preparing the functionalized scaffolds needed for synthesizing complex molecules like this compound.

Palladium-Catalyzed Carbonylation A modern method for synthesizing benzoic acid derivatives involves the palladium-catalyzed carbonylation of aryl halides or triflates. nih.gov In this approach, an aryl iodide can be converted to the corresponding benzoic acid using carbon dioxide (CO2) as a sustainable C1 source. nih.gov The process can be part of a tandem system where CO2 is first electrochemically reduced to carbon monoxide (CO), which is then used in a Pd-catalyzed hydroxycarbonylation reaction. nih.gov This method is notable for its use of abundant feedstocks and its operation at room temperature, offering a green alternative to classical methods. nih.gov

Iridium-Catalyzed C-H Halogenation Directing group-assisted C-H activation is a powerful strategy for the regioselective functionalization of aromatic rings. Iridium-catalyzed ortho-C-H iodination and bromination of benzoic acids have been developed. researchgate.net The carboxylic acid group acts as an internal directing group, guiding the halogen to the ortho position with high selectivity. researchgate.net This approach avoids issues with mixed isomers that can arise from classical electrophilic aromatic substitution and represents a more atom-economical way to introduce a halogen substituent.

Iron-Catalyzed Oxidation The synthesis of substituted benzoic acids can also be achieved through the oxidation of the corresponding benzyl (B1604629) alcohols. The use of inexpensive and environmentally benign catalysts, such as those based on iron, is highly desirable. For instance, a system employing ferric chloride (FeCl3) as a catalyst in conjunction with TBHP/oxone under solvent-free conditions has been reported for the effective oxidation of various benzyl alcohols to benzoic acids with high conversion rates and yields. researchgate.net

Table 2: Overview of Catalytic Methodologies

| Catalytic Method | Catalyst Example | Substrate Type | Product | Key Advantages | Source |

|---|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | PdII@MIL-101(Cr)-NH₂ | Aryl Iodide | Substituted Benzoic Acid | Uses CO₂ as a C1 source; operates at room temperature. | nih.gov |

| Iridium-Catalyzed C-H Halogenation | Iridium complexes | Benzoic Acid | ortho-Halogenated Benzoic Acid | High regioselectivity; direct C-H functionalization. | researchgate.net |

Chemical Reactivity and Transformation Studies

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes several characteristic reactions, including esterification, amide formation, conversion to acid halides and anhydrides, and reduction to alcohols or aldehydes.

The conversion of 4-bromo-3-methyl-5-nitrobenzoic acid to its corresponding esters is a common transformation. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a frequently employed method. For instance, the synthesis of the methyl ester, methyl 4-bromo-3-methyl-5-nitrobenzoate, can be achieved by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. A similar procedure using ethanol (B145695) would yield the ethyl ester, ethyl 4-bromo-3-methyl-5-nitrobenzoate. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. Subsequent dehydration leads to the formation of the ester.

While specific yields for the esterification of this compound are not extensively reported in readily available literature, analogous reactions with similar substituted nitrobenzoic acids provide insight into typical reaction conditions. For example, the esterification of 4-amino-3-nitrobenzoic acid to its methyl ester is successfully carried out in neat methanol with catalytic sulfuric acid, with reaction times of around one hour at reflux providing a workable yield. researchgate.netaskfilo.combond.edu.au The progress of such reactions can often be monitored by techniques like thin-layer chromatography.

The table below summarizes the common ester derivatives of this compound.

| Derivative Name | Alcohol Used | Typical Catalyst |

| Methyl 4-bromo-3-methyl-5-nitrobenzoate | Methanol | Sulfuric Acid |

| Ethyl 4-bromo-3-methyl-5-nitrobenzoate | Ethanol | Sulfuric Acid |

The carboxylic acid functionality of this compound can be converted into a variety of primary, secondary, and tertiary amides. This transformation is crucial for the synthesis of numerous compounds with potential biological activity. A common route for amide synthesis involves a two-step process. First, the carboxylic acid is converted to a more reactive intermediate, such as an acid chloride. This is typically achieved by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-3-methyl-5-nitrobenzoyl chloride is then reacted with a suitable amine (primary or secondary) to form the corresponding amide.

Direct amidation of the carboxylic acid with an amine is also possible, though it often requires high temperatures or the use of coupling agents to facilitate the dehydration reaction. Catalytic methods, for instance using titanium(IV) catalysts, have been developed for the direct formation of amides from carboxylic acids and amines under milder conditions. researchgate.net

An example of a related synthesis is the preparation of N-methyl-4-(methylamino)-3-nitrobenzamide, which starts from 4-chloro-3-nitrobenzoic acid. aobchem.com This multi-step process involves the formation of an acid chloride intermediate followed by reaction with methylamine. This suggests that a similar strategy would be effective for producing N-substituted amides from this compound.

The following table illustrates the potential amide derivatives that can be synthesized.

| Amine Reactant | Product Name |

| Ammonia (NH₃) | 4-Bromo-3-methyl-5-nitrobenzamide |

| Methylamine (CH₃NH₂) | N-methyl-4-bromo-3-methyl-5-nitrobenzamide |

| Dimethylamine ((CH₃)₂NH) | N,N-dimethyl-4-bromo-3-methyl-5-nitrobenzamide |

For many synthetic applications, the carboxylic acid group needs to be activated to enhance its reactivity towards nucleophiles. One of the most common ways to achieve this is by converting it into an acid halide, most frequently an acid chloride. The reaction of this compound with thionyl chloride (SOCl₂) is a standard laboratory procedure for the synthesis of 4-bromo-3-methyl-5-nitrobenzoyl chloride. libretexts.org The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, driving the reaction to completion. Phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used for this transformation.

The corresponding acid anhydride, 4-bromo-3-methyl-5-nitrobenzoic anhydride, can be prepared through the dehydration of two molecules of the carboxylic acid, often by heating with a strong dehydrating agent such as phosphorus pentoxide. Alternatively, it can be synthesized by reacting the acid chloride with the sodium salt of the carboxylic acid.

These reactive derivatives are generally not isolated but are used in situ as intermediates for the synthesis of esters, amides, and other acyl compounds. bldpharm.com

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction to the corresponding primary alcohol, (4-bromo-3-methyl-5-nitrophenyl)methanol, can be effectively carried out using strong reducing agents. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is particularly well-suited for this transformation as it selectively reduces carboxylic acids in the presence of many other functional groups, including nitro groups. A known procedure involves treating 3-bromo-4-methyl-5-nitrobenzoic acid with a diborane (B8814927) solution and stirring at room temperature for several hours to yield 3-bromo-4-methyl-5-nitrobenzyl alcohol. wikipedia.org Lithium aluminium hydride (LiAlH₄) is another powerful reducing agent capable of this transformation, though it is less chemoselective and may also reduce the nitro group under certain conditions.

The selective reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation is typically achieved indirectly. First, the carboxylic acid is converted to its acid chloride, 4-bromo-3-methyl-5-nitrobenzoyl chloride. The acid chloride can then be selectively reduced to the aldehyde, 4-bromo-3-methyl-5-nitrobenzaldehyde, using a poisoned catalyst in a process known as the Rosenmund reduction. byjus.comjuniperpublishers.commdpi.com This reaction involves catalytic hydrogenation over palladium on barium sulfate (B86663) (the Rosenmund catalyst), which is often "poisoned" with a substance like thiourea (B124793) or quinoline-sulfur to prevent the over-reduction of the aldehyde to the alcohol. byjus.commdpi.com

Transformations of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can also undergo various transformations, with its reduction to an amino group being one of the most synthetically important reactions.

The selective reduction of the nitro group in this compound to an amino (-NH₂) group, yielding 4-amino-5-bromo-3-methylbenzoic acid, is a key transformation. This must be done without affecting the carboxylic acid or the carbon-bromine bond. Several methods are available for the chemoselective reduction of aromatic nitro compounds.

Catalytic hydrogenation is a common method, where hydrogen gas is used with a metal catalyst such as palladium, platinum, or nickel. However, care must be taken to avoid hydrogenolysis of the C-Br bond. A safer alternative that often preserves halogen substituents is catalytic transfer hydrogenation. In this method, a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) is used in the presence of a catalyst, typically palladium on carbon (Pd/C). This approach is known for its mild conditions and high selectivity.

Another widely used method for the selective reduction of nitro groups in the presence of other reducible functionalities is the use of metals in acidic media, such as tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) in acetic acid. These reagents are generally effective and economical for converting aromatic nitro compounds to their corresponding anilines.

The resulting product, an aminobenzoic acid derivative, is a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules.

The following table outlines some of the reagents used for the selective reduction of the nitro group.

| Reagent | Conditions | Product |

| H₂, Pd/C | Varies; potential for dehalogenation | 4-Amino-5-bromo-3-methylbenzoic acid |

| HCOONH₄, Pd/C | Methanol, reflux | 4-Amino-5-bromo-3-methylbenzoic acid |

| SnCl₂·2H₂O | Ethanol, reflux or HCl | 4-Amino-5-bromo-3-methylbenzoic acid |

| Fe, CH₃COOH | Acetic acid, heat | 4-Amino-5-bromo-3-methylbenzoic acid |

Selective Reduction to the Amino Group

Reactions Involving the Bromo Substituent

The bromine atom on the aromatic ring is a key site for synthetic modification, particularly through substitution and cross-coupling reactions.

Aryl halides are typically unreactive toward nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the halogen, dramatically increases the rate of these reactions. msu.edulibretexts.org In this compound, the nitro group is ortho to the bromo substituent, strongly activating it for nucleophilic aromatic substitution (SₙAr).

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. msu.edulibretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. youtube.com

This pathway allows the bromine atom to be replaced by a variety of nucleophiles, such as alkoxides, amines, or hydroxide (B78521) ions. msu.eduyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the position of the bromo substituent.

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org Aryl bromides, such as in this compound, are excellent substrates for this reaction. nih.gov

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst. libretexts.org

This reaction is highly tolerant of various functional groups, making it suitable for complex molecules like the subject compound, enabling the introduction of a wide range of aryl or vinyl substituents in place of the bromine atom. nih.govnih.gov

| Component | Example(s) | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner. |

| Organoboron Reagent | Phenylboronic acid, Alkylboronic esters | Nucleophilic partner; source of the new organic group. organic-chemistry.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation. nih.gov |

| Base | Na₂CO₃, K₂CO₃, KF | Activates the organoboron reagent for transmetalation. organic-chemistry.org |

| Solvent | Toluene (B28343), Dioxane, Water/Organic mixtures | Provides the medium for the reaction. |

Cross-Coupling Reactions at the Bromine Position

Other Palladium or Copper-Catalyzed Reactions

The bromine substituent at the C4 position of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal catalysis. Both palladium and copper-based catalytic systems are instrumental in mediating such transformations with aryl halides.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are renowned for their efficacy in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.org The reactivity of an aryl halide in these catalytic cycles is heavily influenced by the electronic nature of the aromatic ring. The general reactivity trend for the halide is I > Br > OTf >> Cl > F. libretexts.org

For this compound, the presence of strongly electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups significantly deactivates the aromatic ring. This electronic-poor nature of the substrate can facilitate the initial oxidative addition step (the rate-determining step for many cross-coupling reactions) to the Pd(0) catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl compound. wikipedia.orgorganic-chemistry.org It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, NaHCO₃). nih.govrsc.org The product would be a derivative of 3-methyl-5-nitro-biphenyl-4-carboxylic acid.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Given that related compounds like 1-bromo-4-nitrobenzene (B128438) are effective substrates for the Heck reaction, this compound is also expected to be a viable coupling partner. researchgate.net The reaction with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base would yield a C-C bond at the C4 position. mdpi.com

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly useful for forming bonds between aryl halides and nucleophiles such as amines, phenols, and thiols. mdpi.com These reactions are often more cost-effective than their palladium-catalyzed counterparts. The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution, a reactivity profile that is well-exploited in copper-catalyzed systems. For instance, copper catalysis can facilitate the coupling of aryl bromides with nitroalkanes or various N-nucleophiles. mdpi.comresearchgate.netresearchgate.netnih.gov

| Reaction Type | Coupling Partner | Metal Catalyst | Expected Product Class |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Palladium | 3-Methyl-5-nitro-[1,1'-biphenyl]-4-carboxylic acid derivatives |

| Heck Reaction | Alkene (e.g., Styrene) | Palladium | 4-Alkenyl-3-methyl-5-nitrobenzoic acid derivatives |

| Ullmann Amination | Amine (R₂NH) | Copper | 4-(Dialkylamino)-3-methyl-5-nitrobenzoic acid derivatives |

Halogen Bonding Interactions in Aromatic Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). nih.gov This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond. researchgate.net

In this compound, the bromine atom is attached to an sp²-hybridized carbon of the benzene (B151609) ring. The presence of potent electron-withdrawing groups, specifically the nitro group at the meta position and the carboxylic acid group at the para position relative to the bromine, significantly depletes electron density from the aromatic ring. This inductive and resonance withdrawal enhances the electrophilicity of the bromine atom's σ-hole, making it a more potent halogen bond donor. acs.org

Computational and experimental studies on substituted bromobenzenes have confirmed that electron-withdrawing substituents strengthen halogen bonding interactions. nih.govacs.org The strength of these interactions can be comparable to that of conventional hydrogen bonds and they are highly directional, making them valuable in crystal engineering and supramolecular chemistry. nih.govnih.gov It is therefore expected that the bromine atom in this compound can form robust halogen bonds with various Lewis bases, such as the oxygen atoms of carbonyls, the nitrogen of pyridines, or anions. nih.govresearchgate.net These interactions could play a crucial role in the compound's crystal packing and its recognition by biological receptors.

Reactivity of the Methyl Group

The methyl group at the C3 position is a key site for chemical transformations, primarily through oxidation and halogenation reactions at its benzylic position.

The benzylic C-H bonds of the methyl group are susceptible to oxidation. The aromatic ring, despite being electron-deficient, can stabilize the radical or cationic intermediates formed during oxidation. Strong oxidizing agents can convert the methyl group into a carboxyl group, while milder conditions might yield a benzyl (B1604629) alcohol or an aldehyde.

Studies on the oxidation of nitrotoluene derivatives have shown that the methyl group can be effectively oxidized. For instance, o-nitrotoluene can be oxidized to o-nitrobenzoic acid using nitric acid. epa.gov Similarly, enzymatic oxidation of nitrotoluenes using dioxygenase can produce the corresponding benzyl alcohols. nih.gov The oxidation of alkyl side-chains on aromatic rings is a common transformation, and permanganate (B83412) is a frequently used reagent for converting alkyl groups to carboxylic acids. researchgate.netmsu.edu

Applying these principles, the oxidation of this compound would likely lead to the formation of 4-bromo-5-nitroisophthalic acid (a benzene-1,3-dicarboxylic acid derivative). The reaction conditions would determine the final product, with strong oxidants favoring the dicarboxylic acid.

| Oxidizing Agent | Potential Product |

| Strong (e.g., KMnO₄, hot HNO₃) | 4-Bromo-5-nitroisophthalic acid |

| Mild / Enzymatic | 4-Bromo-3-(hydroxymethyl)-5-nitrobenzoic acid |

The benzylic hydrogens of the methyl group can be replaced by halogens via free-radical chain reactions. libretexts.org This side-chain halogenation is typically initiated by UV light or a radical initiator (e.g., AIBN, benzoyl peroxide) and is favored over aromatic ring halogenation when electron-withdrawing groups are present on the ring. google.com The electron-withdrawing nitro and carboxyl groups on this compound deactivate the ring towards electrophilic attack, thereby promoting substitution on the methyl side-chain.

Reagents such as N-bromosuccinimide (NBS) in the presence of an initiator are highly effective for the selective bromination of benzylic positions. libretexts.orgnih.gov Studies on p-nitrotoluene have demonstrated that side-chain bromination to p-nitrobenzyl bromide can be achieved with high selectivity using bromine and a catalyst or via electrochemical methods. iosrjournals.orgscispace.com Therefore, reacting this compound with NBS and a radical initiator is expected to yield 4-Bromo-3-(bromomethyl)-5-nitrobenzoic acid, a versatile intermediate for further synthesis.

Interplay of Substituent Effects on Reactivity (Steric and Electronic)

Electronic Effects: The substituents exert powerful and often competing electronic influences on the aromatic ring. msu.edu

Nitro (-NO₂) and Carboxyl (-COOH) Groups: Both are strong deactivating groups, withdrawing electron density from the ring through both the inductive effect (-I) and the resonance effect (-M). They direct incoming electrophiles to the meta position. utexas.eduutexas.edu

Bromo (-Br) Group: This group is deactivating due to its strong -I effect, but its lone pairs can donate electron density through a weak resonance effect (+M), making it an ortho, para-director.

Methyl (-CH₃) Group: This is an activating group, donating electron density through a +I effect and hyperconjugation. It is an ortho, para-director.

The cumulative effect of three deactivating groups (-NO₂, -COOH, -Br) renders the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution (EAS). Any potential EAS reaction would be slow and require harsh conditions. Predicting the site of substitution is complex due to conflicting directing effects. For example, the methyl group directs to positions 2 and 4 (position 4 is already substituted), while the nitro and carboxyl groups direct to position 1 (already substituted) and 5 (already substituted). The bromine directs to positions 3 and 5 (both substituted). The only available positions are C2 and C6. Position C2 is ortho to the activating methyl group but also ortho to the deactivating bromo and meta to the deactivating nitro group. Position C6 is ortho to the activating methyl group and meta to the deactivating carboxyl group.

Steric Effects: Steric hindrance is a significant factor due to the polysubstituted nature of the ring. The positions adjacent to existing substituents (C2 and C6) are sterically hindered. Any approaching reactant would experience significant steric repulsion from the adjacent methyl, bromo, and carboxyl groups, further reducing the ring's reactivity. This steric crowding makes reactions at the ring itself, such as further substitution, highly challenging.

The aromatic ring is strongly deactivated towards electrophilic attack.

The primary sites for reaction are the existing functional groups: the aryl bromide (for cross-coupling), the carboxylic acid (for esterification, etc.), and the methyl group (for side-chain oxidation or halogenation).

The electronic environment enhances the potential for the bromine atom to act as a halogen bond donor.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms in 4-Bromo-3-methyl-5-nitrobenzoic acid can be determined.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing effects of the nitro and carboxyl groups, along with the bromine atom, will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields. The methyl group, being attached to the aromatic ring, will also have a characteristic chemical shift.

A hypothetical ¹H NMR data table is presented below based on established principles of NMR spectroscopy and analysis of similar structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | Doublet | 1H | Aromatic H |

| ~7.9-8.1 | Doublet | 1H | Aromatic H |

| ~2.5 | Singlet | 3H | Methyl (-CH₃) |

| ~12.0-13.0 | Broad Singlet | 1H | Carboxylic (-COOH) |

Note: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts will be influenced by the nature of the substituents attached to the aromatic ring. The carboxyl carbon is expected to appear at a significantly downfield position.

A predicted ¹³C NMR data table is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carboxylic Carbon (C=O) |

| ~150-155 | Aromatic C-NO₂ |

| ~140-145 | Aromatic C-CH₃ |

| ~135-140 | Aromatic C-H |

| ~130-135 | Aromatic C-COOH |

| ~125-130 | Aromatic C-H |

| ~120-125 | Aromatic C-Br |

| ~20-25 | Methyl Carbon (-CH₃) |

Note: This is a predicted spectrum. Actual chemical shifts can vary.

Application of Advanced NMR Techniques for Aromatic Systems

For complex aromatic systems like this compound, one-dimensional NMR spectra may not be sufficient for complete assignment. Advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural elucidation.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would help in assigning the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in assigning the quaternary carbons (C-Br, C-NO₂, C-CH₃, and C-COOH) by observing their correlations with the aromatic and methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which can be useful in confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ (for ⁷⁹Br) | 258.9589 | Data not available |

| [M]⁺ (for ⁸¹Br) | 260.9568 | Data not available |

| [M+H]⁺ (for ⁷⁹Br) | 259.9667 | Data not available |

| [M+H]⁺ (for ⁸¹Br) | 261.9646 | Data not available |

Note: "Observed m/z" values would be obtained from experimental data, which is currently unavailable.

Analysis of Fragmentation Patterns

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): [M - OH]⁺

Loss of a carboxyl group (•COOH): [M - COOH]⁺

Loss of a nitro group (•NO₂): [M - NO₂]⁺

Loss of a bromine atom (•Br): [M - Br]⁺

Loss of a methyl radical (•CH₃): [M - CH₃]⁺

The analysis of these fragment ions helps to piece together the structure of the parent molecule.

| Fragment Ion | Description |

| [M - OH]⁺ | Loss of hydroxyl from carboxyl group |

| [M - NO₂]⁺ | Loss of the nitro group |

| [M - Br]⁺ | Cleavage of the carbon-bromine bond |

| [M - COOH]⁺ | Loss of the carboxylic acid group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For an aromatic compound like this compound, the spectra would be complex, with characteristic bands corresponding to the vibrations of the benzene (B151609) ring, the carboxylic acid group, the nitro group, the methyl group, and the carbon-bromine bond.

The assignment of vibrational modes is typically achieved by comparing experimental IR and Raman frequencies with those of similar molecules and with theoretical predictions from computational models. scirp.orgresearchgate.net For a substituted benzoic acid, the key vibrational modes would be assigned as follows:

Carboxylic Acid Group (–COOH):

O–H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the 2500–3300 cm⁻¹ region, due to strong intermolecular hydrogen bonding between the carboxylic acid dimers.

C=O Stretch: A strong, sharp band appears around 1680–1710 cm⁻¹ in the IR spectrum. Its position is sensitive to electronic effects and hydrogen bonding.

C–O Stretch and O–H Bend: These modes are coupled and give rise to bands in the 1210–1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.

Nitro Group (–NO₂):

Asymmetric Stretch: A strong absorption is expected between 1500 and 1570 cm⁻¹.

Symmetric Stretch: A medium to strong band is anticipated in the 1335–1370 cm⁻¹ range. researchgate.net

Bending (Scissoring): A deformation vibration typically appears around 830–870 cm⁻¹. researchgate.net

Benzene Ring:

C–H Stretch: Aromatic C–H stretching vibrations occur above 3000 cm⁻¹.

C=C Stretch: Ring stretching modes appear as a series of bands in the 1400–1625 cm⁻¹ region.

C–H Bending: In-plane and out-of-plane bending vibrations give rise to signals in the 1000–1300 cm⁻¹ and 650–1000 cm⁻¹ regions, respectively. The pattern of the out-of-plane bands is characteristic of the substitution pattern on the ring.

Other Substituents:

C–CH₃ Stretch: Vibrations associated with the methyl group.

C–Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong band in the low-frequency region, typically between 500 and 680 cm⁻¹.

Table 1: Expected Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O–H Stretch | 2500–3300 (broad) | Carboxylic Acid |

| Aromatic C–H Stretch | 3000–3100 | Benzene Ring |

| C=O Stretch | 1680–1710 | Carboxylic Acid |

| NO₂ Asymmetric Stretch | 1500–1570 | Nitro Group |

| C=C Ring Stretch | 1400–1625 | Benzene Ring |

| NO₂ Symmetric Stretch | 1335–1370 | Nitro Group |

| C–O Stretch / O–H Bend | 1210–1440 | Carboxylic Acid |

To achieve a precise assignment of the observed vibrational bands, experimental data are often correlated with computational results from methods like Density Functional Theory (DFT). scirp.orgresearchgate.net Quantum chemical calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the vibrational frequencies and intensities of a molecule. scirp.orgscirp.org

The calculated harmonic frequencies are typically higher than the experimental ones due to the neglect of anharmonicity and the use of finite basis sets. researchgate.net Therefore, the computed frequencies are uniformly scaled to improve the agreement with experimental data. researchgate.net A root-mean-square (RMS) error between the scaled theoretical and experimental frequencies of less than 15 cm⁻¹ indicates a good correlation. researchgate.net This correlation allows for a definitive assignment of each experimental band to a specific vibrational mode based on the Potential Energy Distribution (PED) analysis derived from the calculations. ijtsrd.com

X-ray Crystallography for Solid-State Structure Determination

In the solid state, substituted benzoic acids typically form centrosymmetric dimers through strong O–H···O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This interaction is a dominant feature that dictates the primary supramolecular structure. nih.gov For this compound, one would expect the formation of these characteristic R²₂(8) graph-set dimers. nih.gov

Halogen Bonding: Interactions between the bromine atom of one molecule and an electronegative atom (like an oxygen from a nitro or carboxyl group) of a neighboring molecule.

π–π Stacking: Face-to-face or offset stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net

C–H···O Interactions: Weak hydrogen bonds involving the aromatic or methyl C–H donors and oxygen acceptors from the nitro or carboxyl groups.

The interplay of these non-covalent interactions governs the formation of more complex 2D sheets or 3D networks in the crystal structure. nih.govresearchgate.net

Table 2: Expected Crystallographic and Intermolecular Interaction Data

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) |

| Primary Supramolecular Motif | O–H···O hydrogen-bonded R²₂(8) dimer |

| O···O distance in dimer | ~2.6 – 2.7 Å |

The orientation of the nitro group relative to the plane of the benzene ring is a key conformational feature. Due to steric hindrance from the adjacent methyl group at the 3-position and the bromine atom at the 4-position, the nitro group in this compound is expected to be twisted out of the aromatic plane. nih.gov X-ray crystallography would precisely measure the C–C–N–O dihedral angle, quantifying the extent of this rotation.

This twisting has significant electronic consequences, as it reduces the π-conjugation between the electron-withdrawing nitro group and the benzene ring. In similar sterically hindered molecules, such as 3-methyl-4-nitrobenzoic acid, the nitro group is also rotated out of the ring plane. nih.gov The degree of this rotation is a balance between maximizing electronic conjugation (favoring planarity) and minimizing steric repulsion (favoring twisting). In some cases, disorder in the nitro group orientation can be observed in the crystal structure. researchgate.net

Computational Investigations of this compound: A Theoretical Perspective

Detailed computational and theoretical studies specifically focused on this compound are not extensively available in publicly accessible scientific literature. Therefore, this article outlines the established theoretical frameworks and computational methodologies that would be applied to investigate this molecule, based on studies of structurally similar compounds.

While specific research findings for this compound are not available, the following sections detail the computational approaches that scientists would use to characterize its molecular properties.

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A fundamental application of computational chemistry is the prediction of spectroscopic data, which allows for the structural confirmation and vibrational analysis of a molecule. Theoretical calculations, particularly those using Density Functional Theory (DFT), have become standard for predicting infrared (IR) and Raman spectra with a high degree of accuracy.

For molecules structurally related to this compound, such as 4-methyl-3-nitrobenzoic acid, DFT calculations employing the B3LYP functional with a 6-311++G basis set have been successfully used to compute vibrational frequencies. This methodology first involves optimizing the molecule's ground-state geometry to find its most stable conformation. Following optimization, harmonic vibrational frequencies are calculated.

However, theoretical harmonic frequencies often overestimate experimental values due to the neglect of anharmonicity and the use of finite basis sets. To bridge this gap, the computed frequencies are typically scaled using specific scaling factors, which have been refined to produce better agreement with experimental data. The resulting scaled theoretical spectra can then be compared directly with experimental FTIR and FT-Raman spectra. This comparison aids in the definitive assignment of vibrational modes, such as C-H stretching, C=O stretching of the carboxylic acid group, symmetric and asymmetric stretching of the nitro group, and C-Br stretching.

While specific computational studies on this compound are not prominently available, the established methodology would be directly applicable. A theoretical investigation would produce a dataset like the one illustrated in the hypothetical table below, allowing for a detailed comparison with experimentally recorded spectra.

Interactive Data Table: Illustrative Comparison of Vibrational Frequencies This table is a template illustrating how theoretical and experimental data would be presented. Specific values for this compound are not available from the search results.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available |

| C=O Stretch (Carboxylic Acid) | Data not available | Data not available |

| NO₂ Asymmetric Stretch | Data not available | Data not available |

| NO₂ Symmetric Stretch | Data not available | Data not available |

| C-C Stretch (Aromatic Ring) | Data not available | Data not available |

| C-Br Stretch | Data not available | Data not available |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This approach allows researchers to identify the most energetically favorable pathways, including the structures of transition states and intermediates, which are often difficult or impossible to characterize experimentally.

For a substituted benzoic acid like this compound, theoretical methods could be used to study various reactions, such as its synthesis via nitration of 4-bromo-3-methylbenzoic acid or its participation in esterification reactions. The general approach involves:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants and products.

Transition State Searching: Locating the highest-energy point along the reaction coordinate, known as the transition state. This is a critical step, as the energy of the transition state determines the activation energy of the reaction.

Energy Profile Mapping: Connecting the reactants, transition states, and products to construct a reaction energy profile, which visualizes the energy changes throughout the reaction.

By comparing the activation energies of different possible pathways, chemists can predict which mechanism is most likely to occur under specific conditions. While detailed mechanistic studies specifically for this compound were not found, this computational framework is a standard and powerful tool for such investigations in organic chemistry.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. These models rely on molecular descriptors derived from the compound's structure, which can be calculated using computational chemistry.

For this compound, key quantum chemical descriptors would be calculated to predict its reactivity. These often include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution within a molecule. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other reagents.

By calculating these descriptors for this compound and comparing them with those of other related compounds, a QSRR model could be developed to predict its behavior in various chemical environments without the need for extensive experimentation.

Article on this compound Cannot Be Generated

Following a comprehensive search of scientific databases and publicly available information, it has been determined that there is insufficient specific research data to generate a thorough and scientifically accurate article on the chemical compound This compound that adheres to the provided detailed outline.

The instructions require content focusing solely on "this compound" and its specific applications in organic synthesis, including its roles as a versatile synthetic intermediate, a precursor for pharmaceutical building blocks, an intermediate in agrochemical development, and a building block for specialty chemicals and materials science. Further, the outline calls for detailed research findings on its use in the synthesis of complex organic molecules, heterocyclic compounds, and in linker chemistry.

Information is available for structurally similar compounds, such as 4-bromo-3-nitrobenzoic acid or 3-bromo-4-methyl-5-nitrobenzoic acid. However, presenting information on these related but distinct molecules would violate the strict instruction to focus solely on this compound and not introduce information outside the explicit scope. The precise arrangement of the bromo, methyl, and nitro functional groups on the benzoic acid core dictates the compound's specific chemical reactivity and potential applications, making extrapolation from analogues scientifically unsound for this context.

Given the constraints and the lack of specific data, generating an article that is both "thorough, informative, and scientifically accurate" for each specified section and subsection is not possible at this time. To do so would require speculation or the inclusion of irrelevant information, which would compromise the integrity and factual basis of the article.

Applications in Organic Synthesis

Development of Advanced Materials and Polymer Precursors

The compound 4-bromo-3-methyl-5-nitrobenzoic acid possesses a unique combination of functional groups—a carboxylic acid, a bromine atom, a methyl group, and a nitro group—that makes it a promising, albeit specialized, precursor for the synthesis of advanced materials and polymers. Its rigid aromatic core, coupled with reactive and property-modifying substituents, allows for its potential application as a versatile building block in materials science. Researchers can leverage this molecular architecture to design materials with tailored thermal, mechanical, catalytic, and adsorptive properties.

The primary route for its application in advanced materials is through its use as an organic linker in the synthesis of metal-organic frameworks (MOFs) or as a monomer in the creation of high-performance polymers. The specific arrangement of its functional groups can be exploited to control the structure and functionality of the resulting materials.

Role as a Linker in Metal-Organic Frameworks (MOFs)

As a substituted benzoic acid, this compound can act as a linker to connect metal ions or clusters, forming porous, crystalline structures known as MOFs. nih.govnih.gov The functional groups attached to the benzene (B151609) ring play a crucial role in defining the properties of the resulting MOF.

Nitro Group Functionality : The electron-withdrawing nature of the nitro group can significantly influence the electronic environment of the MOF. This can enhance the Lewis acidity of the metal centers, which is beneficial for catalytic applications. researchgate.net MOFs functionalized with nitro groups have shown improved performance in CO2 capture due to favorable dipole-quadrupole interactions. researchgate.netrsc.org Furthermore, the nitro group can serve as a reactive site for post-synthetic modification or act as an oxidizing agent in specific catalytic reactions. nih.gov In some cases, the presence of nitro compounds within MOF pores can even facilitate explosive reactions under thermal treatment, highlighting their impact on the material's reactivity. rsc.org

Bromo Group as a Reactive Site : The bromine atom is a valuable functional handle for post-synthetic modification (PSM). rsc.org PSM allows for the chemical alteration of a pre-formed MOF, enabling the introduction of new functionalities that might not be stable under the initial MOF synthesis conditions. rsc.orgnih.govnih.gov For example, the bromo group can be converted to other functional groups through reactions like Suzuki or Heck coupling, allowing for the grafting of complex molecules onto the MOF structure. This approach can be used to fine-tune the pore environment for specific applications, such as selective gas sorption or catalysis. nih.gov Bromine doping has also been shown to alter the electronic properties of MOFs, inducing changes from p-type to n-type semiconductivity. acs.org

Influence of the Methyl Group : The methyl group, while less reactive than the nitro or bromo groups, can impact the structural and physical properties of the MOF. Its steric bulk can influence the topology of the resulting framework, affecting pore size and shape. Additionally, the presence of methyl groups can increase the hydrophobicity of the material, which can be advantageous for applications involving the separation of nonpolar molecules or for improving the stability of the MOF in aqueous environments. mdpi.com

Application as a Monomer for Polymer Synthesis

The carboxylic acid functionality of this compound allows it to be used as a monomer in condensation polymerization reactions to form polyesters or polyamides. The resulting polymers would have the bromo, methyl, and nitro groups as pendant functionalities along the polymer backbone.

Thermal and Mechanical Properties : The rigid aromatic ring of the monomer unit would contribute to a high glass transition temperature (Tg) and enhanced thermal stability of the resulting polymer. The methyl group can also influence thermal properties; studies on other polymers have shown that methyl substituents can lower the temperature required to initiate thermal polymerization reactions. nih.govacs.org The introduction of methyl branches can also increase the glass-transition temperatures by reducing chain flexibility. nih.gov

Functional Polymers : The pendant nitro and bromo groups would impart specific functionalities to the polymer. Nitro-functionalized porous aromatic frameworks have demonstrated strong interactions with CO2, suggesting that a polymer derived from this monomer could have applications in gas separation membranes. rsc.org The bromo group provides a site for further chemical modification of the polymer, allowing for the attachment of other functional moieties to create materials for applications such as catalysis or sensing. Porous organic polymers containing functional groups like amines and triazines have been shown to be effective adsorbents for pollutants. nih.gov

Research Findings on Functionalized Precursors

While direct research on this compound as a material precursor is not extensively documented, studies on analogous functionalized benzoic acids provide strong evidence for its potential. For instance, nitro-functionalized MOFs have been synthesized and have demonstrated multi-enzyme mimetic activities, indicating a positive role for the nitro group in catalysis. nih.gov Similarly, the synthesis of polymers from benzoic acid derivatives is a well-established field, with methods available for creating linear poly(benzoic acid). tsijournals.comgoogle.com Research on porous organic polymers has shown that functional groups are key to their performance in applications like CO2 capture and catalysis. elsevierpure.com

The table below summarizes the potential contributions of each functional group of this compound to the properties of advanced materials.

| Functional Group | Potential Role in Material Synthesis | Resulting Material Property | Potential Application |

| Carboxylic Acid | Linker in MOFs; Monomer for polymerization | Forms stable coordination bonds with metal centers; Forms ester or amide linkages | Structural backbone of MOFs and polymers |

| Nitro Group | Enhances Lewis acidity of metal centers in MOFs; Increases polarity | Improved catalytic activity; Enhanced gas adsorption (e.g., CO2) | Catalysis, Gas separation and storage |

| Bromo Group | Reactive site for post-synthetic modification (PSM) | Allows for tunable functionality and properties | Functionalized materials, Sensors, Electronics |

| Methyl Group | Influences steric environment and hydrophobicity | Modified pore structure in MOFs; Increased thermal stability and Tg in polymers | Selective separations, High-performance polymers |

Future Research Directions

Exploration of Novel and Efficient Synthetic Pathways

Currently, there is no standardized or widely reported synthesis for 4-Bromo-3-methyl-5-nitrobenzoic acid. A primary research objective would be to develop novel and efficient synthetic routes. A plausible retrosynthetic analysis suggests that the compound could be prepared through electrophilic aromatic substitution reactions on a substituted toluene (B28343) or benzoic acid precursor.

For instance, one could investigate the nitration of 4-bromo-3-methylbenzoic acid or the bromination of 3-methyl-5-nitrobenzoic acid. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity. The carboxyl and nitro groups are meta-directing and deactivating, while the methyl group is ortho-, para-directing and activating, and the bromo group is ortho-, para-directing and deactivating. numberanalytics.com Research in this area should focus on optimizing reaction conditions—such as the choice of nitrating or brominating agents, catalysts, solvents, and temperature—to maximize the yield and purity of the target compound.

Table 1: Potential Synthetic Precursors and Reactions

| Starting Material | Key Transformation | Potential Challenges |

| 4-Bromo-3-methylbenzoic acid | Nitration | Controlling regioselectivity due to competing directing effects. |

| 3-Methyl-5-nitrobenzoic acid | Bromination | Potential for over-bromination or undesired isomers. |

| 3-Methylbenzoic acid (m-Toluic acid) | Sequential Nitration and Bromination | Determining the optimal sequence of substitutions to achieve the target isomer. |

Development of Greener and Sustainable Synthesis Protocols

In line with the principles of green chemistry, future research should aim to develop environmentally benign synthesis methods for this compound. wjpmr.com This could involve the use of safer solvents, recyclable catalysts, and more energy-efficient reaction conditions.